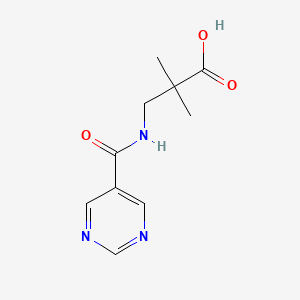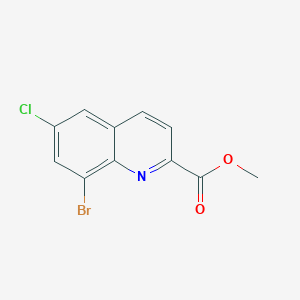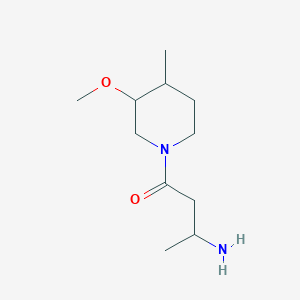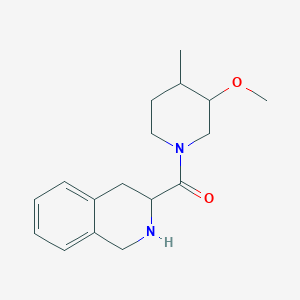![molecular formula C11H19N3O2 B6628165 [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMP is synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively in laboratory experiments.
Mechanism of Action
The mechanism of action of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects:
In laboratory experiments, [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol in laboratory experiments is its potential as a therapeutic agent for diseases such as rheumatoid arthritis and cancer. However, one limitation is that the mechanism of action of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
For [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol research include further studies on its mechanism of action, optimization of its therapeutic potential, and exploration of its potential use in combination with other therapeutic agents. Additionally, further studies on the safety and toxicity of [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol are needed to determine its potential as a therapeutic agent.
Synthesis Methods
[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with ethyl glyoxylate, followed by reduction with sodium borohydride and subsequent reaction with 3-methyl-1-(pyrazol-3-yl)prop-2-en-1-one. The resulting product is then reacted with morpholine and subsequently reduced with sodium borohydride to yield [6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol.
Scientific Research Applications
[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol has been studied extensively in laboratory experiments for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and cancer.
properties
IUPAC Name |
[6-methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-14(7-11(8-15)16-9)6-10-3-4-13(2)12-10/h3-4,9,11,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFBWKWJDDFTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)CC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)
![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
![2-Methyl-5-[(pyrimidine-5-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B6628118.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)

![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
![5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6628152.png)
![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)


